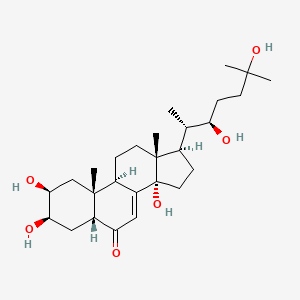

Ecdysone

Description

This compound has been reported in Charybdis japonica, Sida szechuensis, and other organisms with data available.

A steroid hormone that regulates the processes of MOLTING or ecdysis in insects.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,22+,23-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEZCKBFRMILAV-JMZLNJERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3604-87-3 | |

| Record name | α-Ecdysone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3604-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ecdysone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003604873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2β,3β,5β,22R)-2,3,14,22,25-pentahydroxycholest-7-en-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECDYSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH692X7B7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Ecdysone Signaling Pathway in Drosophila melanogaster

For Researchers, Scientists, and Drug Development Professionals

The ecdysone signaling pathway is a cornerstone of insect development, orchestrating the precise timing of molting and metamorphosis. In the fruit fly, Drosophila melanogaster, this pathway has been extensively studied, providing a powerful model system for understanding steroid hormone action. This guide offers a detailed examination of the core components of the this compound signaling pathway, from hormone synthesis to the regulation of target gene expression. It includes summaries of quantitative data, detailed experimental protocols, and visual representations of the key processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Components and Signaling Cascade

The this compound signaling pathway is initiated by the steroid hormone 20-hydroxythis compound (20E), the active form of this compound. The production of this compound is a multi-step process that begins with cholesterol and is regulated by a variety of internal and external cues.

This compound Synthesis and Release: this compound is primarily synthesized in the prothoracic gland (PG), an endocrine tissue.[1] The synthesis is carried out by a series of enzymes, many of which are cytochrome P450s collectively known as the "Halloween genes." The inactive precursor, this compound (E), is released into the hemolymph and converted to the active form, 20E, in peripheral tissues.[1] The timing and amount of this compound release are tightly controlled by neuropeptides, including the prothoracicotropic hormone (PTTH).

The this compound Receptor Complex: The cellular effects of 20E are mediated by a heterodimeric nuclear receptor complex consisting of the this compound Receptor (EcR) and Ultraspiracle (USP).[2] This complex binds to specific DNA sequences known as this compound response elements (EcREs) in the regulatory regions of target genes. In the absence of its ligand, the EcR/USP heterodimer can act as a transcriptional repressor. Upon binding of 20E to the ligand-binding domain of EcR, the receptor complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of transcription.

Downstream Gene Regulatory Hierarchy (The Ashburner Model): The transcriptional response to this compound is classically described by the Ashburner model, which posits a hierarchical cascade of gene activation. This model proposes that the 20E-bound EcR/USP complex directly activates a small set of "early" genes. These early genes encode transcription factors that, in turn, activate a larger set of "late" genes and repress their own expression. This elegant mechanism allows for a precise temporal control of gene expression in response to a single hormonal pulse.

Quantitative Data in this compound Signaling

Precise quantitative measurements are crucial for a thorough understanding of the this compound signaling pathway. The following tables summarize key quantitative data related to this compound titers and gene expression changes.

Table 1: this compound Titers During Drosophila Larval Development

| Developmental Stage | Time After Ecdysis (hr) | 20-Hydroxythis compound (20E) Titer (pg/mg larval weight) | Reference |

| Third Instar Larva | 8 | ~10 | [3] |

| Third Instar Larva | 20 | ~15 | [3] |

| Third Instar Larva | 28 | ~25 | [3] |

| Late Third Instar Larva | 44 (approx. 50% white puparia) | ~150 | [3] |

| Prepupa | 4 hours post-white puparia formation | ~100 | [3] |

Table 2: Fold Change in Expression of this compound-Responsive Genes in Kc167 Cells

| Gene | Time After 20E Treatment (hours) | Fold Change in Expression | Reference |

| Eip74EF (E74) | 2 | >10 | [4] |

| Eip75B (E75) | 2 | >10 | [4] |

| br | 2 | ~5-10 | [4] |

| Hr3 | 4 | >10 | [4] |

| ftz-f1 | 4 | ~5-10 | [4] |

Key Experimental Protocols

Investigating the this compound signaling pathway involves a variety of molecular and genetic techniques. Below are detailed protocols for some of the key experiments used to study this pathway.

Quantification of this compound Titers by Enzyme Immunoassay (EIA)

This protocol describes a method for quantifying 20-hydroxythis compound from whole body samples of Drosophila larvae.[5]

Materials:

-

Drosophila melanogaster larvae at the desired developmental stage

-

20% sucrose solution

-

Forceps

-

Paper towels

-

Ultra-micro balance

-

1.5 ml microcentrifuge tubes

-

Absolute methanol

-

Dry ice

-

Commercially available 20E enzyme immunoassay (EIA) kit

-

Microplate reader

Procedure:

-

Larval Synchronization and Collection:

-

To obtain developmentally synchronized larvae, collect embryos over a short time window and raise them under controlled conditions (e.g., 25°C).[5]

-

For third instar larvae, collect larvae at the molt from the second to the third instar.[5]

-

At the desired time point, recover larvae from the food using a 20% sucrose solution.[5]

-

-

Sample Preparation:

-

Briefly dry the collected larvae on a paper towel.[5]

-

Weigh a group of larvae for each biological replicate (20-30 mg is typically sufficient).[5]

-

Place the weighed larvae in a 1.5 ml microcentrifuge tube and add three times the volume of absolute methanol (e.g., 30 µl for 10 mg of larvae).[5]

-

Immediately freeze the samples on dry ice and store at -80°C until use.[5]

-

-

This compound Extraction and Quantification:

-

Follow the instructions provided with the commercial 20E EIA kit for sample homogenization, extraction, and performing the assay.

-

Use a standard curve generated with known concentrations of 20E to calculate the amount of this compound in your samples.[5]

-

Normalize the this compound amount to the initial weight of the larvae to obtain the titer in pg/mg.[5]

-

Chromatin Immunoprecipitation (ChIP) of EcR in Drosophila S2 Cells

This protocol outlines the general steps for performing ChIP to identify the genomic binding sites of the this compound Receptor.

Materials:

-

Drosophila S2 cells

-

Complete Schneider's Drosophila Medium

-

20-hydroxythis compound (20E)

-

Formaldehyde (37%)

-

Glycine

-

PBS

-

Lysis buffer

-

Sonication buffer

-

Anti-EcR antibody

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification, library preparation, and sequencing

Procedure:

-

Cell Culture and Treatment:

-

Culture S2 cells in complete Schneider's Drosophila Medium at 25°C.

-

Treat cells with the desired concentration of 20E (e.g., 1 µM) for a specific duration (e.g., 4 hours) to induce EcR binding to its target genes. A vehicle-treated control should be included.

-

-

Cross-linking and Cell Lysis:

-

Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest the cells, wash with cold PBS, and lyse the cells to release the nuclei.

-

-

Chromatin Fragmentation:

-

Resuspend the nuclei in sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-EcR antibody or a control IgG.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the immunoprecipitated complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a standard DNA purification kit.

-

-

Analysis:

-

The purified DNA can be analyzed by qPCR to assess enrichment at specific genomic loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis of EcR binding sites.

-

Luciferase Reporter Assay for this compound Response

This protocol describes how to use a luciferase reporter assay to measure the activity of the this compound signaling pathway in Drosophila S2 cells.[6]

Materials:

-

Drosophila S2 cells

-

Firefly luciferase reporter plasmid containing an this compound response element (EcRE) upstream of the luciferase gene.

-

Renilla luciferase plasmid for normalization.

-

Plasmids for expressing EcR and USP (if not endogenously expressed at sufficient levels).

-

Transfection reagent.

-

20-hydroxythis compound (20E).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Seeding and Transfection:

-

Seed S2 cells in a multi-well plate.

-

Transfect the cells with the firefly luciferase reporter plasmid, the Renilla luciferase normalization plasmid, and EcR/USP expression plasmids (if necessary) using a suitable transfection reagent.[6]

-

-

Hormone Treatment:

-

After 24-48 hours of transfection, treat the cells with various concentrations of 20E or a vehicle control.

-

-

Cell Lysis and Luciferase Assay:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for variations in transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity in response to 20E treatment compared to the vehicle control.

-

Visualizing the this compound Signaling Pathway and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex biological processes and experimental procedures involved in studying the this compound signaling pathway.

Caption: The core this compound signaling pathway in Drosophila melanogaster.

Caption: A generalized workflow for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).

Caption: A typical workflow for a dual-luciferase reporter assay.

References

- 1. This compound Quantification from Whole Body Samples of Drosophila melanogaster Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EcR this compound receptor [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Discrete Pulses of Molting Hormone, 20-Hydroxythis compound, During Late Larval Development of Drosophila melanogaster: Correlations With Changes in Gene Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome-wide examination of the transcriptional response to ecdysteroids 20-hydroxythis compound and ponasterone A in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Quantification from Whole Body Samples of Drosophila melanogaster Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Role of Ecdysone in Insect Metamorphosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of ecdysone and its pivotal role in regulating insect metamorphosis. It details the seminal experiments that unveiled the hormonal control of this fundamental biological process, presents the molecular mechanisms of this compound signaling, and offers protocols for both classic and contemporary experimental techniques in the field. This document is intended to serve as a comprehensive resource for researchers in entomology, endocrinology, and developmental biology, as well as for professionals in the agrochemical and pharmaceutical industries seeking to leverage this knowledge for the development of novel insecticides and therapeutics.

The Historical Unraveling of Metamorphosis: From Ligation to Isolation

The understanding that insect metamorphosis is not an autonomous process but is governed by chemical messengers emerged from a series of elegant and insightful experiments spanning the first half of the 20th century.

Early Evidence: The "Head Factor" of Stefan Kopec

The first experimental proof for a blood-borne signal initiating metamorphosis came from the work of Polish physiologist Stefan Kopec in 1917.[1] His simple yet powerful ligation experiments on the larvae of the gypsy moth, Lymantria dispar, demonstrated that a factor produced in the anterior region of the larva is essential for pupation.

When larvae were ligated before a specific "critical period," only the anterior portion containing the head and thorax would pupate, while the isolated posterior abdomen remained in a larval state indefinitely.[1] If the ligation was performed after this critical period, the entire larva, including the isolated abdomen, would pupate successfully.[1] This established that a hormone, released from the head, circulates in the hemolymph and triggers the developmental cascade of metamorphosis throughout the body.[1]

Locating the Source: The Prothoracic Gland

Building on Kopec's work, subsequent researchers sought to identify the specific organ responsible for producing the molting hormone. Soichi Fukuda in Japan and later Carroll Williams at Harvard University, through meticulous surgical experiments, pinpointed the prothoracic glands as the source.

Williams' experiments on the Cecropia silkworm, Hyalophora cecropia, were particularly definitive. He demonstrated that a brainless, diapausing pupa could be induced to develop into an adult if an active prothoracic gland was implanted into it. Furthermore, he showed that the brain itself does not produce the molting hormone directly but secretes a neuropeptide, now known as Prothoracicotropic hormone (PTTH), which in turn activates the prothoracic glands.

Isolation and Characterization of this compound

The culmination of these physiological studies was the chemical isolation and identification of the molting hormone. In a monumental undertaking, Adolf Butenandt and Peter Karlson in Germany processed 500 kilograms of silkworm (Bombyx mori) pupae.[2] Through a laborious extraction and purification process, guided by a bioassay using blowfly (Calliphora) larvae, they successfully isolated 25 milligrams of the crystalline hormone in 1954, which they named "this compound."[2] The complex steroid structure of this compound was finally elucidated in 1965 by Huber and Hoppe through X-ray crystallography.

Table 1: Key Milestones in the Discovery of this compound

| Year | Researcher(s) | Key Contribution | Organism(s) |

| 1917 | Stefan Kopec | Demonstrated a blood-borne "head factor" is required for pupation through ligation experiments.[1] | Lymantria dispar (Gypsy Moth) |

| 1940s | Soichi Fukuda, Carroll Williams | Identified the prothoracic gland as the source of the molting hormone through transplantation experiments. | Bombyx mori, Hyalophora cecropia (Silkworms) |

| 1954 | Adolf Butenandt & Peter Karlson | First isolation and crystallization of this compound.[2] | Bombyx mori (Silkworm) |

| 1965 | Huber & Hoppe | Elucidation of the chemical structure of this compound. | Bombyx mori (Silkworm) |

The Molecular Mechanism of this compound Action

This compound itself is a prohormone. In target tissues, it is converted to its biologically active form, 20-hydroxythis compound (20E).[3] 20E orchestrates developmental transitions by directly regulating gene expression.

The this compound Receptor Complex

The cellular effects of 20E are mediated by a nuclear receptor that functions as a ligand-activated transcription factor.[4] This functional receptor is a heterodimer composed of two proteins: the this compound Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate Retinoid X Receptor (RXR).[4][5] In the absence of its ligand (20E), the EcR/USP complex binds to specific DNA sequences, known as this compound response elements (EcREs), and actively represses gene transcription.

The Ashburner Model: A Gene Regulatory Hierarchy

The binding of 20E to the EcR ligand-binding domain induces a conformational change in the receptor complex. This change leads to the dismissal of corepressor proteins and the recruitment of coactivator proteins, which then initiates the transcription of target genes.

The temporal sequence of gene activation following 20E exposure was famously conceptualized in the Ashburner model, based on studies of chromosome "puffs" in the polytene chromosomes of Drosophila melanogaster salivary glands.[6][7] This model posits a hierarchical cascade:

-

Primary Response (Early Genes) : The 20E-receptor complex directly and rapidly activates the transcription of a small set of "early" genes. These genes, such as Broad-Complex, E74, and E75, are themselves transcription factors.[3]

-

Secondary Response (Late Genes) : The protein products of the early genes have two functions: they repress their own transcription (a negative feedback loop) and they activate a large battery of "late" genes. The late genes encode the structural proteins and enzymes responsible for the cellular and morphological changes associated with molting and metamorphosis.

This elegant model explains how a single hormonal pulse can trigger a complex and precisely timed sequence of developmental events.

dot

Caption: The this compound Signaling Pathway, from hemolymph to metamorphic response.

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research, from classic ligation to modern molecular techniques.

Protocol: Larval Ligation to Determine Critical Period

This protocol is adapted from the classic experiments of Kopec and can be performed on late-instar larvae of large insects like the tobacco hornworm (Manduca sexta) or various silkworms.

Objective: To demonstrate the existence of a blood-borne hormonal signal required for pupation and to determine the timing of its release (the critical period).

Materials:

-

Late final-instar larvae (e.g., Manduca sexta, 5th instar)

-

Waxed dental floss or fine silk thread[1]

-

Blunt forceps

-

Petri dishes or rearing containers with a humidified environment

-

Dissecting microscope (optional, for smaller larvae)

Procedure:

-

Staging: Collect larvae immediately after their final larval molt. This marks Day 0 of the final instar.

-

Experimental Groups: Divide the larvae into daily cohorts (Day 1, Day 2, Day 3, etc.). Each day, a new cohort will be ligated. A control group of unligated larvae from the same batch should be maintained under identical conditions.

-

Ligation: a. Take a larva from the designated daily cohort. b. Using a loop of dental floss, place a tight ligature behind the prothoracic segment (between the thorax and abdomen).[1] The ligature must be tight enough to prevent the circulation of hemolymph but not so tight as to crush the internal tissues. c. Snip off the excess ends of the floss.

-

Incubation: Place the ligated larva in a clean, humidified container.

-

Observation: Observe the larvae daily for signs of pupation. Record which part of the larva (anterior, posterior, or both) pupates. The control group should be monitored to determine the normal time to pupation.

-

Data Analysis: For each daily cohort, calculate the percentage of larvae in which the posterior, isolated abdomen successfully pupated. The "critical period" is defined as the time point after which more than 50% of the ligated larvae show pupation in the posterior section.

Expected Results:

-

Ligation before critical period: Only the anterior section (head and thorax) will pupate. The posterior abdomen will remain larval.

-

Ligation after critical period: Both the anterior and posterior sections will pupate, indicating the hormone had already been released and circulated throughout the body before the ligation was applied.

Protocol: In Vitro Prothoracic Gland (PG) Culture and Bioassay

This protocol allows for the direct measurement of this compound synthesis and secretion by prothoracic glands in response to stimuli like PTTH.

Objective: To culture prothoracic glands in vitro and quantify their this compound production.

Materials:

-

Late-instar larvae (Manduca sexta or Bombyx mori)

-

Sterile insect cell culture medium (e.g., Grace's Insect Medium)[8]

-

Sterile dissecting tools (forceps, scissors)

-

Stereomicroscope

-

Sterile 96-well culture plates

-

70% ethanol for surface sterilization

-

PTTH preparation (e.g., brain homogenate from developing pupae) or other test compounds

-

This compound Radioimmunoassay (RIA) or Enzyme Immunoassay (EIA) kit

Procedure:

-

Gland Dissection: a. Select a larva at the desired developmental stage. b. Surface-sterilize the larva by wiping it with 70% ethanol. c. Working under sterile conditions, make a dorsal incision and dissect out the pair of prothoracic glands. The PGs are typically small, translucent, and located in the prothoracic segment. d. Immediately place the dissected glands into a dish containing ice-cold sterile medium.

-

In Vitro Culture: a. For each larva, place one gland of the pair into a well containing control medium (e.g., 100 µL). Place the other gland into a well containing the experimental medium (e.g., 100 µL of medium with PTTH).[9][10][11] This paired design minimizes inter-individual variation.[9][10][11] b. Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 2-6 hours).

-

Hormone Quantification: a. After incubation, collect the medium from each well. b. Quantify the concentration of ecdysteroids in the medium using a competitive RIA or EIA. These assays typically use a specific antibody that recognizes this compound and a labeled this compound tracer.

-

Data Analysis: Compare the amount of this compound produced by the PTTH-treated gland to that produced by its paired control gland. Express the result as a fold-increase in this compound synthesis. A dose-response curve can be generated by testing a range of PTTH concentrations.

dot

Caption: Workflow for the in vitro prothoracic gland (PG) culture and bioassay.

Protocol: RNA Interference (RNAi) for Gene Function Analysis

RNAi is a powerful technique to study gene function by specifically silencing the expression of a target gene, such as the this compound receptor (EcR).

Objective: To knock down the expression of EcR in an insect and observe the resulting phenotype.

Materials:

-

Target insect (e.g., flour beetle Tribolium castaneum, milkweed bug Oncopeltus fasciatus)

-

Template DNA for the target gene (EcR)

-

dsRNA synthesis kit (using T7 RNA polymerase)

-

Microinjection system (needle, micromanipulator, pump)

-

CO2 for anesthesia

-

Nuclease-free water

-

Control dsRNA (e.g., targeting GFP, which is not present in the insect)

Procedure:

-

dsRNA Synthesis: a. Design primers to amplify a 300-500 bp region of the target gene (EcR). Add T7 promoter sequences to the 5' end of both the forward and reverse primers. b. Use PCR to amplify the target region from cDNA. c. Purify the PCR product. d. Use the purified product as a template for in vitro transcription with T7 RNA polymerase to synthesize double-stranded RNA (dsRNA). e. Purify the dsRNA and determine its concentration. Dilute to a working concentration (e.g., 1-5 µg/µL) in nuclease-free water.

-

Insect Injection: a. Select insects at the appropriate developmental stage (e.g., late-instar nymph or larva). b. Anesthetize a small batch of insects with CO2. c. Under a microscope, use the microinjection system to inject a small, defined volume (e.g., 50-200 nL) of dsRNA solution into the insect's abdomen. d. Inject a control group of insects with the control (e.g., GFP) dsRNA.

-

Phenotypic Observation: a. Return the injected insects to their normal rearing conditions. b. Observe the insects daily and record any developmental defects. Knockdown of EcR is expected to cause molting arrest, leading to mortality.[12][13] Compare the survival rates and phenotypes of the EcR dsRNA-injected group with the control group.

-

Validation (Optional but Recommended): a. At a specific time point post-injection (e.g., 24-48 hours), sacrifice a subset of injected insects. b. Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of EcR. c. A significant reduction in EcR mRNA levels in the experimental group compared to the control group validates the knockdown.

Conclusion and Future Directions

The discovery of this compound and the elucidation of its signaling pathway represent a triumph of classical physiology and modern molecular biology. From Kopec's ligatures to the intricacies of the Ashburner model, our understanding of insect metamorphosis has deepened profoundly. This knowledge has not only illuminated a fundamental aspect of biology but has also provided a critical target for the development of selective and effective insecticides.

Current and future research continues to build on this foundation. The application of genomics, proteomics, and advanced imaging techniques is revealing further layers of complexity in the this compound regulatory network, including cross-talk with other signaling pathways like insulin and juvenile hormone. For drug development professionals, the this compound receptor remains a prime target. High-throughput screening using in vitro receptor binding assays and cell-based reporter systems is a powerful strategy for discovering novel insect growth regulators with improved specificity and environmental profiles. The continued exploration of the this compound signaling pathway promises not only to enhance our fundamental understanding of developmental biology but also to provide innovative solutions for pest management and public health.

References

- 1. IP Teaching Resources [faculty.ucr.edu]

- 2. ijdb.ehu.eus [ijdb.ehu.eus]

- 3. This compound Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound receptors: from the Ashburner model to structural biology. | Semantic Scholar [semanticscholar.org]

- 5. sdbonline.org [sdbonline.org]

- 6. This compound receptors: from the Ashburner model to structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequential gene activation by this compound in Drosophila melanogaster: the hierarchical equivalence of early and early late genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. In vitro activation of insect prothoracic glands by the prothoracicotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. In vitro activation of insect prothoracic glands by the prothoracicotropic hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. RNA Interference of the this compound Receptor Genes EcR and USP in Grain Aphid (Sitobion avenae F.) Affects Its Survival and Fecundity upon Feeding on Wheat Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ecdysone Receptor (EcR): Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ecdysone receptor (EcR) is a nuclear receptor that plays a pivotal role in the developmental processes of arthropods, most notably in molting and metamorphosis.[1] Activated by steroid hormones called ecdysteroids, EcR functions as a ligand-inducible transcription factor, orchestrating complex gene expression cascades that drive major physiological transitions.[2] This guide provides a comprehensive technical overview of the structure, function, and signaling pathways of the this compound receptor. It also details key experimental protocols for its study and explores its significance as a target for the development of novel insecticides.

The Structure of the this compound Receptor

The functional this compound receptor is a non-covalent heterodimer composed of two nuclear receptor proteins: the this compound Receptor (EcR) and the Ultraspiracle protein (USP), which is the insect ortholog of the vertebrate Retinoid X Receptor (RXR).[1][3] This heterodimerization is essential for high-affinity ligand binding and subsequent DNA interaction.[2]

The EcR and USP proteins, like other nuclear receptors, possess a modular domain structure:

-

A/B Domain (N-Terminal Domain): This region is the most variable in both length and sequence and contains a ligand-independent activation function (AF-1).

-

C Domain (DNA-Binding Domain - DBD): This highly conserved domain contains two zinc-finger motifs that are responsible for recognizing and binding to specific DNA sequences known as this compound Response Elements (EcREs).[3] The EcR and USP DBDs interact with each other and the DNA to ensure specific binding.

-

D Domain (Hinge Region): This flexible region connects the DBD and the LBD and is involved in conformational changes upon ligand binding.

-

E/F Domain (Ligand-Binding Domain - LBD): This C-terminal domain is responsible for ligand binding, dimerization with USP, and interaction with co-activator or co-repressor proteins. The binding of an ecdysteroid to the EcR LBD triggers a conformational change that promotes the recruitment of co-activators and initiates gene transcription.[4]

The crystal structure of the EcR-USP DNA-binding domain (DBD) heterodimer bound to an idealized inverted repeat response element (IR-1) has been resolved, revealing the intricate protein-protein and protein-DNA contacts that govern transcriptional regulation.[3]

The this compound Signaling Pathway

The this compound signaling pathway is a hierarchical cascade that translates the hormonal signal into a precise and stage-specific developmental outcome. The binding of 20-hydroxythis compound (20E), the most active form of this compound, to the EcR-USP heterodimer is the central event that initiates this cascade.

In the absence of its ligand, the EcR-USP heterodimer is bound to EcREs in the promoter regions of target genes and is associated with co-repressor proteins, leading to the silencing of gene expression. The binding of 20E to EcR induces a conformational change in the LBD, causing the dissociation of co-repressors and the recruitment of co-activator proteins. This activated complex then initiates the transcription of a small number of "early" response genes, which are themselves transcription factors. The protein products of these early genes, in turn, activate a larger battery of "late" genes, which execute the specific developmental programs of molting and metamorphosis.

Ligand Binding and Quantitative Data

The EcR LBD can bind a variety of natural and synthetic ligands with differing affinities. The affinity of these ligands for the EcR-USP complex is a key determinant of their biological activity.

| Ligand | Ligand Type | Insect Species | Binding Affinity (Kd) | Reference |

| Ponasterone A | Ecdysteroid | Chilo suppressalis | 1.2 nM (with USP) | [2] |

| Ponasterone A | Ecdysteroid | Chilo suppressalis | 55 nM (EcR alone) | [2] |

This table summarizes available quantitative data on ligand binding affinities. Further research is needed to expand this dataset across a wider range of ligands and insect species.

EcR as a Target for Drug Development

The vital role of the this compound receptor in insect development and its absence in vertebrates make it an attractive target for the development of species-specific insecticides. Non-steroidal this compound agonists, such as the diacylhydrazines, have been successfully developed as commercial insecticides. These compounds mimic the action of natural ecdysteroids, leading to premature and lethal molting in target pest species. The species-selectivity of these compounds is attributed to differences in the ligand-binding pocket of the EcR among different insect orders.

Key Experimental Protocols

The study of the this compound receptor relies on a variety of molecular and biochemical techniques. Detailed protocols for some of the most common and crucial experiments are provided below.

Recombinant EcR and USP Expression and Purification in E. coli

This protocol describes the expression and purification of recombinant EcR and USP proteins, which are essential for in vitro studies such as ligand-binding assays and structural analysis.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vectors with an affinity tag (e.g., pET series with a His-tag)

-

cDNA clones for EcR and USP

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

-

Cloning: Subclone the full-length or domain-specific cDNAs of EcR and USP into appropriate expression vectors.

-

Transformation: Transform the expression plasmids into a suitable E. coli strain.

-

Expression: Grow the transformed bacteria in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated affinity chromatography column. Wash the column extensively with wash buffer to remove unbound proteins. Elute the bound protein with elution buffer.

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and yield.

-

Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a radiolabeled ligand to the EcR-USP heterodimer.

Materials:

-

Purified recombinant EcR and USP proteins

-

Radiolabeled ecdysteroid (e.g., [³H]ponasterone A)

-

Unlabeled ecdysteroid for competition experiments

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 10% glycerol, 5 mM DTT)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified EcR and USP proteins in binding buffer.

-

Incubation: Add a fixed concentration of the radiolabeled ligand to the protein mixture. For competition assays, also add increasing concentrations of the unlabeled competitor ligand. Incubate the reactions at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter under vacuum to separate the protein-bound radioligand from the free radioligand.

-

Washing: Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the free radioligand concentration (for saturation binding) or the concentration of the competitor (for competition binding). Calculate the Kd and Bmax (maximum number of binding sites) using appropriate software.

Luciferase Reporter Gene Assay

This cell-based assay is used to measure the transcriptional activity of the this compound receptor in response to different ligands.

Materials:

-

Insect or mammalian cell line (e.g., Drosophila S2 cells or HEK293 cells)

-

Expression plasmids for EcR and USP

-

Reporter plasmid containing a luciferase gene downstream of an EcRE

-

Transfection reagent

-

Cell culture medium

-

Test compounds (ecdysteroids and non-steroidal analogs)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the cells in the appropriate medium. Co-transfect the cells with the EcR and USP expression plasmids and the luciferase reporter plasmid using a suitable transfection reagent.

-

Ligand Treatment: After transfection, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours to allow for ligand-induced gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer and the appropriate luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the ligand concentration to determine the EC50 (half-maximal effective concentration) for each compound.

Conclusion

The this compound receptor is a fascinating and complex molecular machine that governs critical aspects of arthropod life. A thorough understanding of its structure, function, and signaling pathways is not only fundamental to developmental biology but also provides a powerful platform for the rational design of safe and effective insecticides. The experimental protocols detailed in this guide provide a foundation for researchers to further unravel the intricacies of this compound signaling and to exploit this knowledge for practical applications in pest management and biotechnology.

References

- 1. ChIP-on-chip protocol for genome-wide analysis of transcription factor binding in Drosophila melanogaster embryos | The Furlong Laboratory [furlonglab.embl.de]

- 2. Binding affinity of nonsteroidal this compound agonists against the this compound receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromatin Immunoprecipitation for Analyzing Transcription Factor Binding and Histone Modifications in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The intricate journey from dietary sterol to developmental signal, this guide provides an in-depth examination of the ecdysone biosynthetic pathway, its regulation, and the experimental methodologies used to unravel its complexities.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide details the step-by-step enzymatic conversion of cholesterol into the principal insect steroid hormone, ecdysone, and its subsequent activation to 20-hydroxythis compound (20E). It explores the key enzymes, colloquially known as the Halloween genes, the enigmatic "Black Box" of intermediate reactions, and the complex regulatory networks that govern this critical developmental process. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of the core pathways to serve as a comprehensive resource for professionals in the field.

The Core Biosynthetic Pathway: From Cholesterol to 20-Hydroxythis compound

The biosynthesis of ecdysteroids is a multi-step process that primarily occurs in the prothoracic gland (PG) during larval and pupal stages.[1][2] The pathway begins with dietary cholesterol, as insects are incapable of de novo sterol synthesis, and proceeds through a series of enzymatic modifications to produce this compound.[3][4] This prohormone is then released into the hemolymph and converted to its more biologically active form, 20-hydroxythis compound (20E), in peripheral tissues such as the fat body and midgut.[5][6]

The enzymatic players in this pathway are encoded by a group of genes collectively named the "Halloween genes," many of which code for cytochrome P450 (CYP) enzymes.[7][8] The established steps are as follows:

-

Cholesterol to 7-Dehydrocholesterol (7dC): The pathway is initiated by the conversion of cholesterol to 7dC. This reaction is catalyzed by the Rieske-domain oxygenase, Neverland (Nvd).[3][9]

-

The "Black Box": Following the formation of 7dC, a series of poorly characterized reactions occur, collectively referred to as the "Black Box."[2][5] This multi-step conversion modifies 7dC into the intermediate 5β-ketodiol. While the exact intermediates are unstable and have not been definitively identified, enzymes implicated in these steps include Shroud (Sro), Spook (Spo), Spookier (Spok), and CYP6T3.[9][10]

-

Terminal Hydroxylations: The final steps of this compound synthesis involve a sequence of three hydroxylation reactions that convert 5β-ketodiol into this compound. These reactions are catalyzed by three mitochondrial CYP enzymes:[11][12]

-

25-hydroxylation: Phantom (Phm, CYP306A1) adds a hydroxyl group at the C-25 position.[13][14]

-

22-hydroxylation: Disembodied (Dib, CYP302A1) adds a hydroxyl group at the C-22 position.[11][13][14]

-

2-hydroxylation: Shadow (Sad, CYP315A1) completes the synthesis of this compound by adding a hydroxyl group at the C-2 position.[11][13][14]

-

-

Activation to 20-Hydroxythis compound (20E): this compound is secreted from the prothoracic gland and converted in peripheral tissues to the active hormone 20E by the enzyme Shade (Shd, CYP314A1), which catalyzes hydroxylation at the C-20 position.[11][13][14]

References

- 1. Frontiers | Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development [frontiersin.org]

- 2. Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of the insect metamorphic transition by ecdysteroid production and secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary cholesterol promotes growth and this compound signalling pathway by modulating cholesterol transport in swimming crabs (Portunus trituberculatus) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halloween genes - Wikipedia [en.wikipedia.org]

- 8. When Science Gets Spooky: Meet the Halloween Genes | Technology Networks [technologynetworks.com]

- 9. Cooperative Control of this compound Biosynthesis in Drosophila by Transcription Factors Séance, Ouija Board, and Molting Defective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Halloween genes encode P450 enzymes that mediate steroid hormone biosynthesis in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Halloween genes code for cytochrome P450 enzymes mediating synthesis of the insect moulting hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Phytoecdysteroids vs. Zooecdysteroids: An In-depth Technical Guide on their Core Evolutionary Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysteroids, a class of steroid hormones, are pivotal in the developmental processes of arthropods and are also found in a variety of plant species. This technical guide provides a comprehensive analysis of the evolutionary significance of phytoecdysteroids (plant-derived) versus zooecdysteroids (animal-derived). It delves into their structural and functional divergences, biosynthetic pathways, and their distinct ecological roles. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key research methodologies, and mandatory visualizations of signaling pathways and experimental workflows using the DOT language for Graphviz. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the co-evolutionary arms race between plants and insects and the potential pharmacological applications of these fascinating molecules.

Introduction

Ecdysteroids are polyhydroxylated ketosteroids that act as the primary molting hormones in arthropods, regulating key developmental processes such as metamorphosis and reproduction.[1] These compounds, first isolated from insects, are termed zooecdysteroids .[1] Subsequently, a vast and structurally diverse array of analogous compounds, known as phytoecdysteroids , were discovered in numerous plant species, often at concentrations significantly higher than in insects.[1]

The presence of these potent insect hormones in plants raises profound evolutionary questions. The prevailing hypothesis posits that phytoecdysteroids serve as a sophisticated defense mechanism against phytophagous insects.[2] By mimicking the endogenous insect hormones, ingested phytoecdysteroids can disrupt the delicate hormonal balance of non-adapted insects, leading to developmental abnormalities, reduced fertility, and mortality.[2] This has sparked extensive research into the co-evolutionary dynamics between plants and insects, as well as the potential of phytoecdysteroids as biopesticides.

Beyond their ecological roles, phytoecdysteroids have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse pharmacological activities in vertebrates, including anabolic, adaptogenic, and anti-diabetic effects, without the androgenic side effects associated with synthetic anabolic steroids.[3][4]

This technical guide aims to provide a detailed comparative analysis of phytoecdysteroids and zooecdysteroids, focusing on their evolutionary significance. It will cover their structural characteristics, biosynthetic origins, and functional roles, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for researchers and drug development professionals.

Evolutionary Significance: A Tale of Two Functions

The evolutionary narrative of ecdysteroids is a compelling example of chemical co-option and adaptation. While zooecdysteroids evolved as crucial signaling molecules within arthropods, phytoecdysteroids represent a remarkable instance of convergent evolution, where plants have harnessed the chemistry of insect hormones for their own defense.

Zooecdysteroids: The Master Regulators of Arthropod Development

In arthropods, ecdysteroids are indispensable for the precise regulation of molting and metamorphosis.[1] The primary active zooecdysteroid is 20-hydroxyecdysone (20E) , which is synthesized from cholesterol obtained from the diet.[5] Ecdysteroid titers are tightly regulated, with pulses of 20E triggering a cascade of gene expression that orchestrates the shedding of the old cuticle and the formation of a new one.[6] This hormonal control is fundamental to the growth and development of all arthropods.

Phytoecdysteroids: A Sophisticated Plant Defense Strategy

The presence of high concentrations of ecdysteroids in certain plants is a clear example of a defensive evolutionary strategy.[2] By producing these "mimic" hormones, plants can disrupt the endocrine systems of herbivorous insects that are not adapted to them.[2] Ingestion of phytoecdysteroids can lead to premature and incomplete molting, reproductive failure, and ultimately, death.[7] This chemical defense mechanism is a testament to the ongoing evolutionary arms race between plants and their insect predators. Some insects, however, have evolved mechanisms to detoxify or sequester phytoecdysteroids, highlighting the dynamic nature of these interactions.

Phytoecdysteroids vs. Zooecdysteroids: A Comparative Analysis

While sharing a common steroidal backbone, phytoecdysteroids and zooecdysteroids exhibit key differences in their structural diversity, biosynthesis, and biological functions.

Structural Similarities and Diversities

Both phytoecdysteroids and zooecdysteroids are characterized by a C27, C28, or C29 cholestane skeleton with a cis-fused A/B ring junction and a 7-en-6-one chromophore.[8] The most common and biologically active ecdysteroid in both kingdoms is 20-hydroxythis compound.[8]

However, the structural diversity of phytoecdysteroids far exceeds that of zooecdysteroids. Over 500 different phytoecdysteroids have been identified from plants, showcasing a wide range of modifications, including variations in the number and position of hydroxyl groups, and the presence of different side chains.[8] This structural diversity is likely a result of evolutionary pressure to create a broad spectrum of defensive compounds effective against a variety of insect herbivores.

Biosynthesis: Independent Evolutionary Paths

The biosynthetic pathways of ecdysteroids in plants and insects have evolved independently.

-

Zooecdysteroid Biosynthesis: Insects are incapable of synthesizing cholesterol de novo and must obtain it from their diet.[5] The biosynthesis of 20E from cholesterol is a multi-step process involving a series of cytochrome P450 enzymes known as the "Halloween genes" (e.g., phantom, disembodied, shadow, and shade).[9] This pathway is tightly regulated by neuropeptides, such as the prothoracicotropic hormone (PTTH).[6]

-

Phytoecdysteroid Biosynthesis: Plants, on the other hand, synthesize their own sterols via the mevalonate pathway.[10] The biosynthesis of phytoecdysteroids also proceeds from sterol precursors, but the enzymatic machinery and regulatory mechanisms are distinct from those in insects.[10] The diversity of phytoecdysteroid structures suggests a more promiscuous enzymatic network in plants, capable of generating a wide array of analogues.

Functional Divergence

The primary function of zooecdysteroids is hormonal, acting as signaling molecules to regulate development.[1] In contrast, the principal role of phytoecdysteroids is defensive, acting as allelochemicals to deter herbivory.[2] Interestingly, phytoecdysteroids have been shown to exert a range of pharmacological effects in mammals, including anabolic and adaptogenic properties, which are now being explored for their therapeutic potential.[3][4]

Quantitative Data Presentation

To facilitate a clear comparison, the following tables summarize key quantitative data related to the biological activity of various ecdysteroids.

Table 1: Comparative Anabolic Activity of Phytoecdysteroids in Rats

| Phytoecdysteroid | Animal Model | Key Anabolic Effects | Quantitative Data (where available) | Source |

| Isocyasterone | Rat | Stimulation of protein anabolism | Anabolic Activity measured as radioactivity uptake (cpm/g) in target tissues. | [11] |

| Cyasterone | Rat | Stimulation of protein anabolism | Anabolic Activity measured as radioactivity uptake (cpm/g) in target tissues. | [11] |

| 20-Hydroxythis compound | Rat | Accelerated body weight gain; Increased weight of liver, heart, kidneys, and musculus tibialis anterior; Increased total protein in these organs. | 20-Hydroxythis compound (5 mg/kg body weight for 7 days) resulted in a significant increase in the weight of the musculus tibialis anterior. | [3] |

| Turkesterone | Rat | Considered one of the most potent anabolic phytoecdysteroids. | Shows high anabolic activity in animal models. | [12] |

| Ajugasterone C | Rat | Mentioned as a constituent in plants with traditional use for promoting strength. | Limited specific in vivo anabolic data is scarce. | [12] |

Table 2: Insecticidal Activity of Phytoecdysteroids

| Phytoecdysteroid | Insect Species | Activity | LD50 (where available) | Source |

| 20-Hydroxythis compound | Plutella xylostella | Growth and pupation affected | - | [7] |

| Makisterone A | Plodia interpunctella | Most toxic of four tested phytoecdysteroids | - | [13] |

| 20-Hydroxythis compound | Tribolium castaneum | Antifeedant activity | - | [7] |

| Polypodine B | Tribolium castaneum | Lowest antifeedant effect among tested ecdysteroids | - | [7] |

| 20-Hydroxythis compound | Mice (for toxicity comparison) | Low mammalian toxicity | 6.4 g/kg (intraperitoneal), >9 g/kg (oral) | [2] |

Table 3: Comparative Binding Affinities of Ecdysteroids to the this compound Receptor (EcR)

| Ecdysteroid | Insect Species (EcR source) | EC50 (nM) | Source |

| Ponasterone A | Nephotettix cincticeps | 0.3 | |

| Ponasterone A | Bombyx mori | - | |

| 20-Hydroxythis compound | Various | Moderately and consistently potent | - |

| Cyasterone | Choristoneura fumiferana (VY mutant) | Potency inversion observed | |

| Canescensterone | Bemisia argentifolii | Potency inversion observed |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ecdysteroids.

Protocol for Extraction and Purification of Phytoecdysteroids from Plants

This protocol outlines a general procedure for the extraction and purification of phytoecdysteroids from plant material.

1. Plant Material Preparation:

- Dry the plant material (e.g., leaves, roots) at 40-60°C to a constant weight.

- Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material in 70-95% ethanol or methanol (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

- Filter the extract through cheesecloth and then filter paper.

- Repeat the extraction process two more times with fresh solvent.

- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Liquid-Liquid Partitioning:

- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds like chlorophylls and lipids.

- The ecdysteroid-rich fraction is typically found in the more polar solvent phase (e.g., butanol or the remaining aqueous phase).

4. Chromatographic Purification:

- Column Chromatography: Pack a glass column with silica gel or alumina. Apply the ecdysteroid-rich fraction to the column and elute with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol). Collect fractions and monitor by Thin Layer Chromatography (TLC).

- Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol. Monitor the elution profile with a UV detector at approximately 242 nm.

5. Characterization:

- Identify the purified phytoecdysteroids using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) and compare the data with published literature.

Protocol for Insect Bioassay of Ecdysteroid Activity (using Drosophila melanogaster)

This protocol describes a method to assess the biological activity of ecdysteroids on the development of fruit flies.

1. Fly Culture and Egg Collection:

- Maintain a healthy culture of Drosophila melanogaster (wild-type strain, e.g., Canton-S) on a standard cornmeal-yeast-agar medium at 25°C.

- Allow adult flies to lay eggs on grape juice-agar plates for a defined period (e.g., 4-6 hours) to obtain synchronized embryos.

2. Larval Rearing and Treatment:

- Transfer a known number of first-instar larvae to vials containing the standard medium mixed with the test ecdysteroid at various concentrations. Include a control group with the solvent (e.g., ethanol) only.

- Prepare serial dilutions of the ecdysteroid in the appropriate solvent.

3. Developmental Endpoint Assessment:

- Monitor the vials daily and record the number of larvae that successfully pupate and the number of adults that eclose.

- Observe for any developmental abnormalities, such as delayed development, failed pupation, or morphological defects in the emerged adults.

- Calculate the percentage of pupation and eclosion for each concentration and compare it to the control group.

4. Data Analysis:

- Determine the effective concentration that causes a 50% reduction in a specific developmental parameter (EC50) or the lethal concentration that causes 50% mortality (LC50) using probit analysis or other appropriate statistical methods.

Protocol for Ecdysteroid Receptor (EcR) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of ecdysteroids for the this compound receptor.

1. Preparation of EcR/USP Complex:

- Express and purify the ligand-binding domains (LBDs) of the this compound receptor (EcR) and its heterodimeric partner, ultraspiracle (USP), from a suitable expression system (e.g., E. coli or insect cells).

2. Radioligand and Competitors:

- Use a high-affinity radiolabeled ecdysteroid, such as [³H]ponasterone A, as the ligand.

- Prepare serial dilutions of unlabeled ecdysteroids (both test compounds and known standards like 20-hydroxythis compound) to act as competitors.

3. Binding Reaction:

- In a microtiter plate, incubate a fixed concentration of the purified EcR/USP complex with a fixed concentration of the radioligand in a suitable binding buffer.

- Add increasing concentrations of the unlabeled competitor to different wells.

- Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

4. Separation of Bound and Free Ligand:

- Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal, filtration through a glass fiber filter, or a scintillation proximity assay.

5. Quantification and Data Analysis:

- Quantify the amount of bound radioactivity using a liquid scintillation counter.

- Plot the percentage of specific binding against the logarithm of the competitor concentration.

- Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

- Calculate the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways

Caption: Ecdysteroid signaling pathway in an insect cell.

Experimental Workflows

Caption: General experimental workflow for phytoecdysteroid research.

Logical Relationships

Caption: Evolutionary relationship of phyto- and zooecdysteroids.

Conclusion

The study of phytoecdysteroids and zooecdysteroids offers a fascinating window into the intricate evolutionary dance between plants and insects. While zooecdysteroids are essential endogenous regulators of arthropod development, phytoecdysteroids have evolved as a potent chemical defense mechanism in plants, highlighting a remarkable case of molecular mimicry. The vast structural diversity of phytoecdysteroids underscores the evolutionary pressure on plants to combat a wide array of insect herbivores.

For researchers and drug development professionals, the distinct biological activities of these compounds present exciting opportunities. The insecticidal properties of phytoecdysteroids hold promise for the development of novel and environmentally safer biopesticides. Furthermore, the beneficial pharmacological effects of phytoecdysteroids in mammals, particularly their anabolic and adaptogenic properties without androgenic side effects, make them attractive candidates for the development of new therapeutics and performance-enhancing supplements.

This technical guide has provided a comprehensive overview of the core evolutionary significance of phytoecdysteroids versus zooecdysteroids, supported by quantitative data, detailed experimental protocols, and clear visualizations. It is hoped that this resource will serve as a valuable tool for advancing research and development in this dynamic and promising field. Continued exploration of the chemical ecology and pharmacology of ecdysteroids will undoubtedly unveil further insights into their evolutionary history and unlock their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. scialert.net [scialert.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Control of the insect metamorphic transition by ecdysteroid production and secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis and distribution of insect-molting hormones in plants--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Ecdysone-Induced Gene Expression Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The steroid hormone ecdysone is the principal regulator of major developmental transitions in insects, most notably molting and metamorphosis. Its effects are mediated by a cascade of gene expression, beginning with the activation of a nuclear receptor complex and culminating in broad, stage-specific changes in cellular function and morphology. This technical guide provides an in-depth examination of the molecular mechanisms underpinning the this compound-induced gene expression cascade, with a focus on the core signaling pathway, key regulatory proteins, and the hierarchical nature of gene activation. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

The Core this compound Signaling Pathway

The action of this compound is primarily mediated through a heterodimeric nuclear receptor complex composed of the this compound Receptor (EcR) and Ultraspiracle (USP), the insect homolog of the vertebrate Retinoid X Receptor (RXR). In the absence of this compound, the EcR-USP complex is bound to this compound response elements (EcREs) in the regulatory regions of target genes and is associated with co-repressor proteins, maintaining a transcriptionally silent state.

The binding of this compound, primarily in its active form 20-hydroxythis compound (20E), to the ligand-binding domain of EcR induces a conformational change in the receptor complex. This allosteric shift leads to the dissociation of co-repressors and the recruitment of co-activator proteins, such as the p160/SRC family of coactivators. The assembled complex, including histone acetyltransferases (HATs), then initiates the transcription of early-response genes.

The Crucial Role of Ultraspiracle (USP) in Ecdysone Receptor Heterodimerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functional ecdysone receptor, a key regulator of insect molting and metamorphosis, is a heterodimer composed of the this compound Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate Retinoid X Receptor (RXR). This partnership is obligatory for high-affinity binding to this compound response elements (EcREs) within the promoter regions of target genes, thereby modulating their transcription in response to the steroid hormone 20-hydroxythis compound (20E). This technical guide provides an in-depth exploration of the pivotal role of USP in the formation and function of the EcR-USP heterodimer. We will delve into the structural basis of this interaction, the quantitative aspects of its binding affinities, detailed protocols for key experimental assays, and the visualization of the associated signaling pathways. Understanding the nuances of EcR-USP heterodimerization is paramount for the development of novel and specific insect growth regulators.

The Imperative Partnership: Why EcR Needs USP

The this compound Receptor (EcR) alone exhibits weak binding to its cognate DNA response elements. It is the heterodimerization with Ultraspiracle (USP) that dramatically enhances the affinity and specificity of the complex for EcREs. This cooperative binding is a cornerstone of the this compound signaling pathway. In the absence of its ligand, 20-hydroxythis compound, the EcR-USP heterodimer is often found bound to DNA, where it can act as a transcriptional repressor by recruiting corepressor proteins. Upon binding of 20E to the ligand-binding pocket of EcR, a conformational change is induced in the heterodimer. This transformation facilitates the dissociation of corepressors and the recruitment of coactivator proteins, leading to the activation of gene transcription. USP itself does not bind ecdysteroids but plays a critical structural and allosteric role in stabilizing the complex and enabling its transcriptional activity.

Quantitative Analysis of EcR-USP Interactions

The stability and function of the EcR-USP heterodimer can be quantitatively assessed through various biophysical techniques. The binding affinity of the heterodimer for its ligands and DNA response elements are critical parameters in understanding its biological activity.

| Interacting Molecules | Binding Affinity (Kd) / IC50 | Method | Organism | Reference |

| Ponasterone A to PxGST-EcR/USP dimer | 2.3 nM (Kd) | Radioisotope experiments | Plutella xylostella | [1] |

| Ponasterone A to monomeric PxGST-EcR | 48.8 nM (Kd) | Radioisotope experiments | Plutella xylostella | [1] |

| Ponasterone A to EcR/USP | 2.1 nM (Kd) | Ligand-receptor binding assays | Chilo suppressalis | [2] |

| Ponasterone A to EcR/USP | 5.6 nM (IC50) | [3H]PonA binding inhibition | Harmonia axyridis | |

| Ponasterone A to EcR/USP | 4.0 nM (IC50) | [3H]PonA binding inhibition | Epilachna vigintioctopunctata | |

| RH-5849 to EcR/USP | 10.5 µM (IC50) | [3H]PonA binding inhibition | Harmonia axyridis | |

| Tebufenozide to EcR/USP | 11.0 µM (IC50) | [3H]PonA binding inhibition | Harmonia axyridis | |

| Relative Binding Strength to DNA Elements | Order of Binding Strength | Competition EMSA | Chironomus tentans | [3] |

| PAL1 as probe | PAL1 > DR4/5 > DR1 > DR2/3/hsp27 | Competition EMSA | Chironomus tentans | [3] |

| DR1 as probe | DR1 > DR2 > DR3/4/5/PAL1 > hsp27 | Competition EMSA | Chironomus tentans | [3] |

Key Experimental Protocols

The study of EcR-USP heterodimerization relies on a variety of in vitro and in vivo techniques. Here, we provide detailed protocols for three fundamental assays.

Co-immunoprecipitation (Co-IP) to Verify In Vivo Interaction

Co-IP is a powerful technique to demonstrate that two proteins interact within a cell. This protocol is adapted for the study of EcR and USP from insect cell lines.

Materials:

-

Insect cell line expressing tagged EcR or USP (e.g., Sf9 cells)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody specific to the tagged protein (e.g., anti-FLAG, anti-HA)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies for Western blotting (against both EcR and USP)

Procedure:

-

Cell Lysis: Harvest insect cells and lyse them in ice-cold lysis buffer containing protease inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the specific antibody against the tagged protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using antibodies against both EcR and USP to detect the co-immunoprecipitated partner.

Yeast Two-Hybrid (Y2H) Assay for Screening Interacting Partners

The Y2H system is a genetic method used to discover protein-protein interactions.

Materials:

-

Yeast strains (e.g., AH109, Y187)

-

Bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7)

-

cDNA library cloned into the prey vector

-

Yeast transformation reagents

-

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

-

X-α-Gal for colorimetric assay

Procedure:

-

Bait Construction: Clone the coding sequence of EcR or USP into the bait vector, creating a fusion with the GAL4 DNA-binding domain (DBD).

-

Bait Autoactivation Test: Transform the bait plasmid into a yeast reporter strain and plate on selective media to ensure it does not autonomously activate the reporter genes.

-

Library Screening: Transform the prey cDNA library (fused to the GAL4 activation domain - AD) into a yeast strain of the opposite mating type.

-

Mating: Mate the bait- and prey-containing yeast strains and select for diploid cells on SD/-Trp/-Leu medium.

-

Interaction Selection: Plate the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to screen for interactions.

-

Reporter Gene Assay: Perform a colorimetric assay (e.g., X-α-Gal) to confirm the activation of the reporter gene.

-

Prey Plasmid Rescue and Sequencing: Isolate the prey plasmids from positive colonies and sequence the cDNA insert to identify the interacting protein.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Analysis

EMSA is used to study the binding of proteins to DNA.

Materials:

-

Purified EcR and USP proteins

-

DNA probe corresponding to an EcRE, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye)

-

Binding buffer (containing non-specific competitor DNA like poly(dI-dC))

-

Native polyacrylamide gel

-

Electrophoresis apparatus

-

Detection system (autoradiography film for radioactivity, chemiluminescence or fluorescence imager for non-radioactive probes)

Procedure:

-